13-cis-Retinal

概要

説明

13-cis-Retinoic acid, also known as Isotretinoin, is a naturally occurring form of retinoic acid that is present in blood and tissues of humans and higher animals . It is a vital metabolite derived from vitamin A and plays a crucial role in the visual cycle, phototransduction, and light perception .

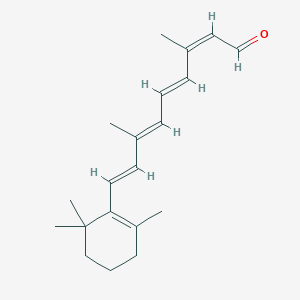

Molecular Structure Analysis

The molecular structure of 13-cis-Retinal is complex and involves various interactions. The structure of 13-cis-Retinal in the dark state forms interactions with many amino-acid residues . The ground state vibrational spectra show stronger Raman activity of the C14–H out-of-plane wag for the 13C isomer than that for the AT isomer .Chemical Reactions Analysis

The chemical reactions of 13-cis-Retinal involve isomerization dynamics. Anabaena Sensory Rhodopsin (ASR) is a microbial retinal protein that comprises a retinal chromophore in two ground state conformations: all-trans, 15-anti (AT) and 13-cis, 15-syn (13C). The study applied impulsive vibrational spectroscopic techniques to ASR to shed more light on how the structural changes take place in the excited state within the same protein environment .Physical And Chemical Properties Analysis

13-cis-Retinoic acid is described as reddish-orange plates from isopropyl alcohol. It is soluble in most organic solvents, fats, and oils; sparingly soluble in water . It is unstable to light, oxygen, and heat .科学的研究の応用

Optical Molecular Switches

13-cis-Retinal, along with its isomer Trans retinal, are components of rhodopsin and have been investigated for their potential as optical molecular switches . These isomers can be reversibly converted into each other, making them ideal for molecular switching. The form with higher conductivity and lower resistance is known as the “on” state, and the form that has lower conductivity and higher resistance is known as the “off” state .

Molecular Electronics

The study of 13-cis-Retinal and its isomers has attracted significant attention in the field of molecular electronics . Some of the physical properties used in molecular electronics include current–voltage characteristics, negative differential resistance, memory effects, solar cells, Polymer Light Emitting Diodes (PLEDs), and switches .

Spectroscopic Analysis

The structural and spectroscopic properties of 13-cis-Retinal and its isomers, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet (UV) spectra, have been analyzed using the hybrid B3LYP/6–311 + + G** level of theory .

Conductivity Analysis

The conductivity of 13-cis-Retinal and its isomers has been evaluated using current–voltage (I‐V) characteristics, transmission spectra, molecular projected self‐consistent Hamiltonian (MPSH), HOMO–LUMO gap, and second‐order interaction energies .

Plasma Analysis

A technique involving cyclodextrin-assisted sweeping (CD-sweeping), coupled with micellar electrokinetic chromatography (MEKC), has been established to determine 13-cis-retinoic acid (13-cis-RA), all-trans-retinoic acid (all-trans-RA) and 4-oxo-13-cis-retinoic acid (4-oxo-13-cis-RA) in human plasma .

Acne Treatment

13-cis-Retinoic acid in creams or gels has sometimes been used to treat acne vulgaris .

作用機序

Target of Action

13-cis-Retinal, also known as Isotretinoin, is a synthetic analog of Vitamin A . It primarily targets the sebaceous glands in the skin, which play a crucial role in the development of acne . The compound also interacts with an enzyme called retinol dehydrogenases (RDHs) and a protein called retinol:lecithin acyltransferase (LRAT) which converts all-trans-retinol to all-trans retinyl esters .

Mode of Action

The mode of action of 13-cis-Retinal involves the absorption of a photon which promotes a p electron in the pi bond to a higher-energy orbital. This excitation “breaks” the pi component of the double bond and is temporarily converted into a single bond. This allows the molecule to rotate around this single bond .

Biochemical Pathways

13-cis-Retinal influences several biochemical pathways. It affects the production of sebum, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation . The compound is also involved in the visual cycle in the retinal pigment epithelium (RPE), where it converts atRE into 11-cis retinol (11cROL) and 13-cis retinol (13cROL) .

Pharmacokinetics

The pharmacokinetics of 13-cis-Retinal are best described by a modified one-compartment, zero-order absorption model combined with lag time. The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h 1, apparent volume of distribution of 85 l, and absorption lag time of 40min . The method of administration markedly affects 13-cis-Retinal pharmacokinetics. Children who swallowed 13-cis-Retinal capsules achieved higher AUC 0–6h values compared to those who could not .

Result of Action

The primary result of 13-cis-Retinal’s action is its effectiveness in the treatment of patients with nodular cystic acne and moderately severe acne, particularly if the patient has failed to respond adequately to more conventional treatments . It also has a dramatic effect on most of the major factors involved in the etiology of acne .

Action Environment

The action of 13-cis-Retinal can be influenced by environmental factors. For instance, the method of administration can significantly affect the pharmacokinetics of the compound . Furthermore, the structural changes in the excited state of the compound can be influenced by the protein environment .

Safety and Hazards

将来の方向性

Future research directions include targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes. Combination strategies by combining RA targets with ALDH-specific targets make the tumor cells sensitive to the treatment and improve the progression-free survival of the patients .

特性

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-HWCYFHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025997 | |

| Record name | 13-cis-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13-cis-Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

13-cis-Retinal | |

CAS RN |

472-86-6 | |

| Record name | 13-cis-Retinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-cis-Retinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinal, 13-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 13-cis-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-cis-retinal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINAL, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBP64540CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13-cis-Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

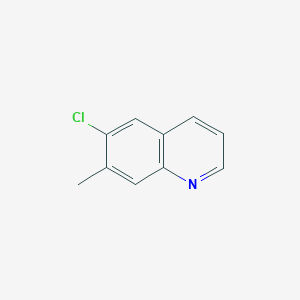

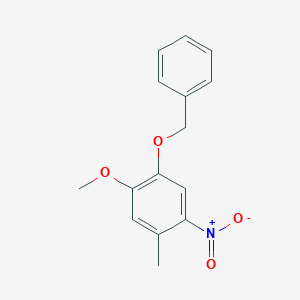

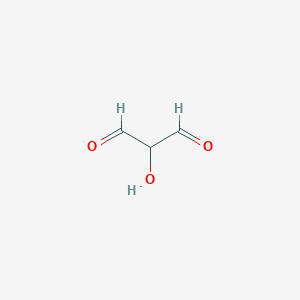

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Yes, studies using HPLC analysis have confirmed that 13-cis-retinal is a key intermediate in the bacteriorhodopsin photocycle. [, , ] Light-adapted bacteriorhodopsin (bR570) contains all-trans-retinal, while the dark-adapted form (bR560) contains a nearly equal mixture of all-trans and 13-cis-retinal. [, ] Upon light absorption, the all-trans isomer in bR570 photoisomerizes to 13-cis, leading to a series of structural changes and proton pumping activity. [, ]

ANone: Research suggests that HtrI influences light-induced proton transfers within SR-I. [] While the exact mechanism is still under investigation, these proton transfers are believed to play a crucial role in signal transduction by the SR-I/HtrI complex. []

ANone: 13-cis-retinal shares the same molecular formula as its isomers, C20H28O, with a molecular weight of 284.44 g/mol. []

ANone: 13-cis-retinal exhibits distinct spectroscopic properties compared to its isomers. In UV-Vis spectroscopy, 13-cis-retinal typically absorbs maximally around 467 nm when bound to opsin. [] Raman spectroscopy studies have also identified unique vibrational features in 13-cis-retinal, particularly concerning the C=N stretching vibrations of the protonated Schiff base formed upon binding to opsin. [] These spectroscopic characteristics are crucial for distinguishing 13-cis-retinal from other retinal isomers and understanding its behavior in biological systems.

ANone: Yes, computational studies, including molecular dynamics simulations, have been instrumental in understanding the early intermediates in the bacteriorhodopsin photocycle, including the formation and role of 13-cis-retinal. [] These simulations help visualize the molecular events within the protein's binding pocket during the photocycle. [] Additionally, hybrid QM/MM methods have been employed to investigate the structural, energetic, and spectroscopic properties of different retinal isomers, including 13-cis-retinal, in various visual pigments. []

ANone: Studies using retinal analogs have shown that the protein environment near the retinal 13-methyl group is crucial for SR-I activation. [] Specifically, a steric interaction between the 13-methyl group and the protein appears necessary for triggering SR-I activation. [] This suggests that modifications altering the steric bulk or conformation around the C13=C14 region could significantly impact the activity and signaling of SR-I.

ANone: While specific formulation strategies are beyond the scope of the provided research, it is known that the stability of 13-cis-retinal is enhanced when bound to proteins like rhodopsin or bacteriorhodopsin. [] Therefore, strategies focusing on stabilizing the protein-chromophore complex or mimicking the protein's binding environment could potentially improve 13-cis-retinal stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)